Ethyl benzilate

CAS No.: 52182-15-7

Cat. No.: VC2481376

Molecular Formula: C16H16O3

Molecular Weight: 256.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52182-15-7 |

|---|---|

| Molecular Formula | C16H16O3 |

| Molecular Weight | 256.3 g/mol |

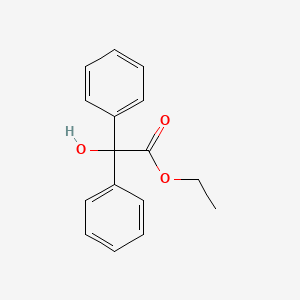

| IUPAC Name | ethyl 2-hydroxy-2,2-diphenylacetate |

| Standard InChI | InChI=1S/C16H16O3/c1-2-19-15(17)16(18,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,18H,2H2,1H3 |

| Standard InChI Key | AIPVNQQMYPWQSX-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |

| Canonical SMILES | CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |

| Melting Point | 34.0 °C |

Introduction

Chemical Identity and Nomenclature

Ethyl benzilate is an organic compound with the Chemical Abstracts Service (CAS) registry number 52182-15-7. The compound is classified as an ester formed from the reaction between ethyl alcohol and benzilic acid. The molecular formula for ethyl benzilate is C₁₆H₁₆O₃, corresponding to a molecular weight of 256.30 g/mol .

Several synonyms exist for ethyl benzilate in scientific literature and commercial contexts:

-

Benzeneacetic acid, α-hydroxy-α-phenyl-, ethyl ester

-

Benzilic acid ethyl ester

-

Ethyl 2-hydroxy-2,2-diphenylacetate

-

Ethyl hydroxy(diphenyl)acetate

-

Ethyl diphenylglycolate

-

Ethyl α-phenylmandelate

The chemical structure of ethyl benzilate features two phenyl rings attached to a central carbon, which also bears a hydroxyl group and an ethyl ester function. This structural arrangement contributes to its distinctive chemical behavior and applications.

Physical and Chemical Properties

Physical Characteristics

Ethyl benzilate typically appears as a colorless to pale yellow viscous liquid with a pleasant, fruity odor that contributes to its value in fragrance applications . The compound exhibits specific physical properties that define its behavior in various environments and applications, as outlined in Table 1.

| Property | Value | Reference |

|---|---|---|

| Physical State | Viscous liquid | |

| Color | Clear pale yellow | |

| Odor | Pleasant, fruity | |

| Refractive Index | 1.5560-1.5610 @ 20°C | |

| Molecular Weight | 256.30 g/mol | |

| Standard Purity (Commercial) | ≥97.0% |

Chemical Properties

Ethyl benzilate demonstrates several notable chemical properties that influence its behavior in chemical reactions and applications:

-

Stability: The compound maintains stability under normal temperature and pressure conditions but may undergo hydrolysis when exposed to strong acids or bases .

-

Solubility: Ethyl benzilate exhibits moderate solubility in most organic solvents while demonstrating relatively poor solubility in water due to its hydrophobic nature .

-

Reactivity: As an ester, ethyl benzilate can undergo typical ester reactions, including hydrolysis, transesterification, and reduction.

-

Structural Identifiers: The compound has specific structural identifiers that help in its identification and characterization:

Applications and Uses

Ethyl benzilate finds applications across multiple industries and research fields, leveraging its chemical properties and structural features.

Industrial Applications

The compound serves various industrial purposes:

-

Fragrance Industry: The pleasant, fruity odor of ethyl benzilate makes it valuable as a component in fragrances and perfumes .

-

Flavoring Agent: Similar to many esters with fruity notes, ethyl benzilate has potential applications as a flavoring agent in food and beverage products .

-

Chemical Synthesis: Ethyl benzilate serves as an intermediate in the synthesis of other chemical compounds, providing a valuable building block for more complex molecules .

Related Compounds and Comparative Analysis

Ethyl benzilate belongs to a broader family of benzilate esters, each with distinct properties and applications. Understanding these relationships provides context for ethyl benzilate's position within this chemical class.

Comparison with Other Benzilate Esters

Several benzilate esters share structural similarities with ethyl benzilate but exhibit different properties and applications:

-

3-Quinuclidinyl Benzilate (BZ): This potent anticholinergic compound contains the benzilate moiety attached to a 3-quinuclidinol component. Unlike the relatively mild properties of ethyl benzilate, BZ has powerful psychoactive effects and has been investigated as a chemical warfare agent due to its ability to cause confusion and hallucinations .

-

N-Ethyl-3-piperidyl Benzilate: Another anticholinergic compound related to BZ but with less potency and shorter duration of action. It has been used in research to study muscarinic acetylcholine receptors in the brain .

-

Beta-(1-Ethylpyrrolid-2-yl)ethyl Benzilate: This compound (also known as BRL 433) represents another structural variant with the benzilate portion attached to a different nitrogen-containing heterocycle .

The structural variations among these compounds significantly influence their biological activities and applications, with ethyl benzilate generally demonstrating milder effects compared to the more potent anticholinergic benzilate esters.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume